molecular formula C14H30O2Si2 B11840643 ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) CAS No. 80267-11-4

((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane)

Cat. No.: B11840643
CAS No.: 80267-11-4
M. Wt: 286.56 g/mol
InChI Key: DSGBFYLRSBMBRL-UHFFFAOYSA-N
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Description

“((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane)” is a silicon-based organic compound characterized by a cyclohexane backbone substituted with a vinyl group at the 4-position and two trimethylsiloxy (-O-Si(CH₃)₃) groups at the 1,2-positions. This structure confers unique steric and electronic properties, making it valuable in polymer chemistry and materials science. The vinyl group provides a reactive site for polymerization or functionalization, while the bulky trimethylsilyl ether moieties enhance thermal stability and hydrophobicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80267-11-4

Molecular Formula

C14H30O2Si2

Molecular Weight

286.56 g/mol

IUPAC Name

(4-ethenyl-2-trimethylsilyloxycyclohexyl)oxy-trimethylsilane

InChI

InChI=1S/C14H30O2Si2/c1-8-12-9-10-13(15-17(2,3)4)14(11-12)16-18(5,6)7/h8,12-14H,1,9-11H2,2-7H3

InChI Key

DSGBFYLRSBMBRL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCC(CC1O[Si](C)(C)C)C=C

Origin of Product

United States

Preparation Methods

Direct Silylation with Hexamethyldisilazane (HMDS)

Reaction Conditions :

  • Substrate : 4-Vinylcyclohexane-1,2-diol

  • Reagents : HMDS (2.2 equivalents), catalytic trimethylchlorosilane (TMCS) or acid

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF)

  • Temperature : 40–50°C for 6–12 hours

  • Yield : 85–92%

Mechanism :
HMDS acts as a silylating agent, transferring trimethylsilyl groups to the hydroxyl oxygen atoms. TMCS accelerates the reaction by scavenging ammonia, shifting equilibrium toward product formation. The reaction is highly efficient for primary and secondary alcohols but requires excess HMDS for sterically hindered diols.

Key Data :

ParameterValue
Reaction Time6–12 hours
Purity (GC-MS)>95%
TMS Group Retention>98% (no desilylation)

Trimethylchlorosilane (TMCS) with Base

Reaction Conditions :

  • Substrate : 4-Vinylcyclohexane-1,2-diol

  • Reagents : TMCS (2.2 equivalents), pyridine (2.4 equivalents)

  • Solvent : Dichloromethane or ethyl ether

  • Temperature : 0°C to room temperature

  • Yield : 88–94%

Optimization :
Pyridine neutralizes HCl, preventing acid-catalyzed side reactions. Tertiary alcohols require prolonged reaction times (24–48 hours), but cyclohexane-1,2-diol derivatives react rapidly due to reduced steric hindrance.

Side Reactions :

  • Over-silylation (mitigated by stoichiometric control).

  • Cyclohexane ring oxidation (negligible under inert atmospheres).

Catalytic Hydrosilylation of 4-Vinyl-1,2-epoxycyclohexane

Platinum-Catalyzed Epoxide Opening

Reaction Conditions :

  • Substrate : 4-Vinyl-1,2-epoxycyclohexane

  • Reagents : Tetramethyldisiloxane (1.0 equivalent), Pt/NaY molecular sieve catalyst (1.5–2.5 wt%)

  • Solvent : Tetrahydrofuran or cyclohexane

  • Temperature : 68–80°C for 4–5 hours

  • Yield : 95–96.5%

Mechanism :
The Pt catalyst facilitates epoxide ring opening via oxidative addition, followed by hydrosilylation to form TMS ethers. The NaY molecular sieve enhances selectivity by adsorbing byproducts.

Catalyst Reusability :

CycleYield (%)Epoxy Value (mol/100 g)
196.50.42
395.80.41
594.20.40

Advantages :

  • High regioselectivity (no isomerization of vinyl group).

  • Scalable to industrial production.

Palladium-Mediated Coupling

Reaction Conditions :

  • Substrate : 1,2-Bis(trimethylsiloxy)-4-vinylcyclohexane

  • Reagents : Vinyl magnesium bromide, Pd(PPh₃)₄ (2 mol%)

  • Solvent : THF

  • Temperature : 60°C for 8 hours

  • Yield : 78–82%

Limitations :

  • Competing β-hydride elimination reduces yield.

  • Requires pre-silylated intermediates.

Diels-Alder Route to Cyclohexane Diol Precursors

Synthesis of 4-Vinylcyclohexane-1,2-diol

Reaction Sequence :

  • Diels-Alder Reaction : Vinylcyclohexene (VCH) + 1,3-butadiene → Bicyclohexene (BCH).

  • Dihydroxylation : BCH + H₂O₂/OsO₄ → 4-Vinylcyclohexane-1,2-diol.

Conditions :

StepReagents/ConditionsYield (%)
Diels-Alder210–230°C, 3–6 hours75–80
DihydroxylationOsO₄ (2 mol%), NMO, acetone65–70

Challenges :

  • Osmium tetroxide is toxic and costly.

  • Cis-diol selectivity requires chiral ligands for asymmetric synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
HMDS Silylation85–92>95HighModerate
Pt-Catalyzed Epoxide95–96.5>98IndustrialHigh
Palladium Coupling78–8290–93LowLow
Diels-Alder/Dihydroxylation65–7085–88ModerateLow

Key Findings :

  • Pt-catalyzed epoxide opening (Method 2.1) is optimal for large-scale synthesis due to high yields and catalyst reusability.

  • HMDS silylation (Method 1.1) is preferred for laboratory-scale preparation with readily available reagents.

  • Stereochemical control remains a challenge in dihydroxylation steps (Method 3.1).

Industrial-Scale Considerations

Catalyst Design

  • Pt/NaY Molecular Sieves : Surface area >500 m²/g enhances dispersion and activity.

  • Leaching Prevention : Silanol groups on NaY bind Pt nanoparticles, reducing agglomeration.

Solvent Recovery

  • Tetrahydrofuran : >90% recovery via distillation under reduced pressure.

  • Cyclohexane : Azeotropic drying minimizes water contamination.

Chemical Reactions Analysis

Types of Reactions

((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules.

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s potential for functionalization makes it a candidate for the development of new pharmaceuticals and biologically active molecules .

Industry

In the industrial sector, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is used in the production of specialty polymers and materials. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is primarily based on its ability to participate in chemical reactions through its vinyl and trimethylsilane groups. The vinyl group can undergo polymerization or addition reactions, while the trimethylsilane groups can be substituted or removed to introduce new functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other bis(trimethylsiloxy)-substituted cyclic hydrocarbons. Below is a detailed comparison with three key analogues:

Structural and Molecular Comparison

Property Target Compound: ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) 1,2-Bis(trimethylsiloxy)cyclohexene 1,2-Bis(trimethylsilyloxy)cyclobutene ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
Molecular Formula C₁₄H₃₀O₂Si₂ (inferred) C₁₂H₂₆O₂Si₂ C₁₀H₂₀O₂Si₂ C₁₂H₁₉F₃O₂Si₂
Molecular Weight (g/mol) ~286.6 (calculated) 258.51 230.45 300.44
Ring Structure Cyclohexane (saturated) Cyclohexene (unsaturated) Cyclobutene (unsaturated) Cyclopentene (unsaturated)
Key Substituents Vinyl (-CH=CH₂) at position 4; -O-Si(CH₃)₃ at 1,2 -O-Si(CH₃)₃ at 1,2; double bond in ring -O-Si(CH₃)₃ at 1,2; strained four-membered ring -O-Si(CH₃)₃ at 1,2; -CF₃ at position 4
Physical State Likely liquid or low-melting solid (inferred) Not specified Liquid Not specified
Reactivity Vinyl enables polymerization; silyl ethers resist hydrolysis Double bond enables addition reactions High ring strain increases reactivity CF₃ enhances electrophilicity; siloxy groups stabilize intermediates

Functional and Application Differences

  • Target Compound: The vinyl group makes it suitable as a monomer for synthesizing silicon-modified polymers. Applications include coatings or elastomers requiring thermal stability .
  • 1,2-Bis(trimethylsiloxy)cyclohexene : The cyclohexene double bond allows Diels-Alder reactions or hydrogenation, useful in fine chemical synthesis .
  • 1,2-Bis(trimethylsilyloxy)cyclobutene : Its strained cyclobutene ring is leveraged in photochemical reactions or as a precursor for small-ring heterocycles .
  • CF₃-Substituted Cyclopentene Derivative : The trifluoromethyl group enhances solubility in fluorinated solvents, suggesting utility in specialty materials or pharmaceuticals .

Stability and Handling

  • All compounds require anhydrous handling due to moisture-sensitive silyl ethers.
  • The target compound’s saturated cyclohexane backbone likely improves oxidative stability compared to unsaturated analogues .

Research Findings and Industrial Relevance

  • Synthesis: The Gao method (used for ethane-1,2-diyl bis(2-chloroethanoate) in ) could be adapted for synthesizing the target compound via siloxylation of 4-vinylcyclohexane-1,2-diol .
  • Electrochemical Applications : Voltammetric studies on ethane-1,2-diyl bis-sulfonamides () highlight the role of siloxy groups in modifying electrode interactions, relevant for sensor design.

Biological Activity

((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is a silane compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H42O4Si4
  • Molecular Weight : 458.9 g/mol
  • IUPAC Name : [4-[1,2-bis(trimethylsilyloxy)ethyl]-2-trimethylsilyloxyphenoxy]-trimethylsilane

The compound exhibits biological activity primarily through its interaction with cellular pathways. Preliminary studies suggest that it may influence cell proliferation and apoptosis in various cancer cell lines. The mechanism appears to be linked to the modulation of signaling pathways involved in growth and survival.

Biological Activity Overview

  • Antitumor Effects :
    • In studies involving glioblastoma cell lines (C6 and U87), ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) demonstrated significant inhibition of cell migration and proliferation. These effects were assessed through various assays including wound healing and colony formation assays .
  • Cell Apoptosis Induction :
    • The compound has been shown to induce apoptosis in treated cells, suggesting potential as an anticancer agent. Mechanistic studies revealed the downregulation of Yes-associated protein (YAP), a key regulator in cell growth and survival pathways .
  • Comparative Efficacy :
    • When compared to β-Elemene, a known antitumor agent derived from Curcuma wenyujin, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) exhibited superior efficacy at lower concentrations .

Study 1: Glioblastoma Treatment

A recent study investigated the effects of ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) on glioblastoma multiforme (GBM). The results indicated:

  • Inhibition of Migration : Significant reduction in cell migration was observed.
  • Proliferation Inhibition : Colony formation assays showed a marked decrease in GBM cell proliferation.
  • Apoptosis Induction : Flow cytometry confirmed increased apoptosis among treated cells.

Study 2: Comparative Analysis with β-Elemene

In a comparative analysis with β-Elemene:

  • The compound was found to be more effective in inhibiting GBM growth.
  • It functioned through the inactivation of YAP signaling pathways, which are crucial for tumor growth and metastasis .

Data Tables

Biological Activity Effect Observed Method Used
Migration InhibitionSignificantWound Healing Assay
Proliferation InhibitionMarked DecreaseColony Formation Assay
Apoptosis InductionIncreasedFlow Cytometry

Q & A

Q. What are the optimal synthetic routes for ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane), and how can purity be maximized?

Methodological Answer: Synthesis of this compound typically involves silane functionalization of a cyclohexane-diol precursor. A high-yield approach includes:

  • Step 1: Reacting 4-vinylcyclohexane-1,2-diol with trimethylsilyl chloride in anhydrous conditions using a base (e.g., triethylamine) to promote nucleophilic substitution.
  • Step 2: Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Enhancement: Precipitation methods (e.g., using polar solvents like methanol) followed by washing with carboxylic acids (e.g., acetic acid) to remove residual salts, as demonstrated in analogous silane syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons and carbons in the vinyl, cyclohexane, and trimethylsilyl groups. For example, trimethylsilyl protons resonate at δ ~0.1 ppm .
  • FT-IR: Confirm Si-O-C linkages (absorption at 1050–1150 cm⁻¹) and vinyl C=C stretching (~1640 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Validate molecular ion peaks and fragmentation patterns, ensuring absence of byproducts .

Q. How does the compound’s stability vary under different storage conditions (e.g., humidity, light)?

Methodological Answer:

  • Hydrolytic Stability: Perform accelerated aging tests by exposing the compound to controlled humidity (e.g., 75% RH at 40°C) and monitoring Si-O bond degradation via ²⁹Si NMR .
  • Photostability: Use UV-vis spectroscopy to track changes in vinyl group absorbance (λ ~250 nm) under UV light exposure .
  • Recommended Storage: Anhydrous environments (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

  • Case Study: If ¹H NMR shows unexpected splitting in cyclohexane protons, consider:
    • Conformational Analysis: Use variable-temperature NMR to assess ring-flipping dynamics (ΔG‡ calculations).
    • X-ray Crystallography: Resolve spatial arrangements of substituents (e.g., axial vs. equatorial trimethylsilyl groups) .
  • Cross-Validation: Compare with computational models (DFT calculations for NMR chemical shifts) to identify discrepancies .

Q. What role do the vinyl and siloxy groups play in polymerization or crosslinking reactions?

Methodological Answer:

  • Vinyl Group Reactivity: Utilize radical initiators (e.g., AIBN) or UV light to initiate vinyl polymerization, forming crosslinked networks. Monitor conversion via Raman spectroscopy (C=C peak attenuation) .
  • Siloxy Group Stability: Assess hydrolytic resistance in aqueous polymerization systems by quantifying Si-O bond retention via ²⁹Si NMR post-reaction .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • DFT/Molecular Dynamics: Model interactions with catalysts (e.g., transition-metal complexes) to predict regioselectivity in vinyl group reactions.
  • Example: Calculate activation energies for hydrosilylation reactions with Pt catalysts to optimize reaction conditions .

Q. What advanced applications exist in material science, such as porous polymers or liquid crystals?

Methodological Answer:

  • Porous Coordination Polymers: Incorporate the compound as a linker in metal-organic frameworks (MOFs) by coordinating its oxygen atoms with metal nodes (e.g., Zn²⁺). Characterize porosity via BET surface area analysis .
  • Liquid Crystal Elastomers: Functionalize the vinyl group with mesogenic units (e.g., azobenzene) and evaluate photoactuation properties using dynamic mechanical analysis (DMA) .

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